molecular formula C9H17NO4 B1625352 (S)-tert-Butyl (1-hydroxy-3-oxobutan-2-yl)carbamate CAS No. 477191-17-6

(S)-tert-Butyl (1-hydroxy-3-oxobutan-2-yl)carbamate

Cat. No.: B1625352
CAS No.: 477191-17-6
M. Wt: 203.24 g/mol
InChI Key: FYWDYTKRLCAHLY-ZETCQYMHSA-N
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Description

(S)-tert-Butyl (1-hydroxy-3-oxobutan-2-yl)carbamate is a chiral compound with significant applications in organic synthesis and medicinal chemistry. It is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl (1-hydroxy-3-oxobutan-2-yl)carbamate typically involves the following steps:

    Starting Materials: The synthesis begins with tert-butyl carbamate and a suitable chiral precursor.

    Reaction Conditions: The reaction is carried out under controlled temperature and pH conditions to ensure the desired stereochemistry is maintained.

    Catalysts and Reagents: Common catalysts include chiral ligands and transition metal complexes. Reagents such as bases or acids may be used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors and continuous flow processes to optimize yield and purity. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl (1-hydroxy-3-oxobutan-2-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The carbamate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of this compound, which can be further utilized in synthetic pathways.

Scientific Research Applications

(S)-tert-Butyl (1-hydroxy-3-oxobutan-2-yl)carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and cardiovascular diseases.

    Industry: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl (1-hydroxy-3-oxobutan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (1-hydroxy-3-oxobutan-2-yl)carbamate: The non-chiral version of the compound.

    tert-Butyl (1-hydroxy-3-oxobutan-2-yl)carbamate derivatives: Various derivatives with different functional groups.

Uniqueness

(S)-tert-Butyl (1-hydroxy-3-oxobutan-2-yl)carbamate is unique due to its chiral nature, which imparts specific stereochemical properties that are crucial for its biological activity and synthetic utility. This distinguishes it from its non-chiral counterparts and other similar compounds.

Properties

IUPAC Name

tert-butyl N-[(2S)-1-hydroxy-3-oxobutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4/c1-6(12)7(5-11)10-8(13)14-9(2,3)4/h7,11H,5H2,1-4H3,(H,10,13)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYWDYTKRLCAHLY-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(CO)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@H](CO)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40453011
Record name (S)-tert-Butyl (1-hydroxy-3-oxobutan-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40453011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477191-17-6
Record name (S)-tert-Butyl (1-hydroxy-3-oxobutan-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40453011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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